molecular formula C8H9F10NO2 B3317482 Bis-(2-pentafluoroethyloxy-ethyl)-amine CAS No. 960365-29-1

Bis-(2-pentafluoroethyloxy-ethyl)-amine

Cat. No.: B3317482
CAS No.: 960365-29-1
M. Wt: 341.15 g/mol
InChI Key: RAKJSWWBFGDHRE-UHFFFAOYSA-N
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Description

Bis-(2-pentafluoroethyloxy-ethyl)-amine is a fluorinated organic compound characterized by the presence of two pentafluoroethyloxy groups attached to an ethylamine backbone. This compound is part of a broader class of fluorinated amines, which are known for their unique chemical properties, including high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(2-pentafluoroethyloxy-ethyl)-amine typically involves the reaction of 2-pentafluoroethyloxy-ethanol with an amine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to maintain consistent quality and efficiency. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

Bis-(2-pentafluoroethyloxy-ethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with lower oxidation states.

    Substitution: The fluorine atoms in the pentafluoroethyloxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized amines.

Scientific Research Applications

Bis-(2-pentafluoroethyloxy-ethyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Research is ongoing into its potential use in drug development, particularly for creating compounds with enhanced stability and bioavailability.

    Industry: It is employed in the production of specialty chemicals and materials, including coatings and lubricants that require high chemical resistance.

Mechanism of Action

The mechanism by which Bis-(2-pentafluoroethyloxy-ethyl)-amine exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The fluorinated groups enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated amines, such as:

  • Bis-(2-trifluoromethyloxy-ethyl)-amine
  • Bis-(2-difluoromethyloxy-ethyl)-amine
  • Bis-(2-tetrafluoroethyloxy-ethyl)-amine

Uniqueness

Bis-(2-pentafluoroethyloxy-ethyl)-amine stands out due to its higher degree of fluorination, which imparts superior chemical stability and resistance to degradation. This makes it particularly valuable in applications where long-term stability and performance are critical.

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)-N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F10NO2/c9-5(10,11)7(15,16)20-3-1-19-2-4-21-8(17,18)6(12,13)14/h19H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKJSWWBFGDHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)(F)F)NCCOC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F10NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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